molecular formula C4H4ClN3 B1281452 2-Amino-5-chloropyrazine CAS No. 33332-29-5

2-Amino-5-chloropyrazine

Cat. No.: B1281452
CAS No.: 33332-29-5
M. Wt: 129.55 g/mol
InChI Key: HWCKAMAVEWVBDO-UHFFFAOYSA-N
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Description

2-Amino-5-chloropyrazine is a heterocyclic aromatic amine with the molecular formula C4H4ClN3 and a molecular weight of 129.55 g/mol . It features a pyrazine ring substituted with an amino group at the second position and a chlorine atom at the fifth position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

2-Amino-5-chloropyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in the regulation of the cell cycle . These interactions can lead to the modulation of kinase activity, thereby affecting cellular processes such as cell division and differentiation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in the cell cycle, leading to alterations in cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with serine/threonine-protein kinases can result in the inhibition of kinase activity, thereby affecting downstream signaling pathways . Furthermore, this compound can influence gene expression by binding to DNA or RNA, leading to changes in transcriptional and post-transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic profile for effective application in biochemical research and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, this compound may be transported into cells via specific amino acid transporters, influencing its intracellular concentration and subsequent biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and RNA to modulate gene expression. Additionally, its presence in the cytoplasm can influence various signaling pathways and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-chloropyrazine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrazine with N-chloro-N-methoxy-4-methylbenzenesulfonamide (TSA) in acetonitrile at 40°C for four hours . The reaction mixture is then processed to isolate the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes steps such as regioselective chlorination, bromination, and cyanation, followed by purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloropyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyrazines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Amino-5-chloropyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting bacterial and viral infections.

    Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-5-chloropyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with nucleic acid synthesis in microorganisms, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-Amino-5-bromopyrazine
  • 2-Amino-6-chloropyrazine
  • 2-Chloropyridine-4-carboxylic acid

Comparison: 2-Amino-5-chloropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the chlorine atom at the fifth position makes it more reactive in nucleophilic substitution reactions compared to 2-amino-6-chloropyrazine .

Properties

IUPAC Name

5-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3/c5-3-1-8-4(6)2-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKAMAVEWVBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510374
Record name 5-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33332-29-5
Record name 5-Chloro-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33332-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80510374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-CHLOROPYRAZINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

One of the intermediates, 2-amino-5-chloropyrazine is prepared following the general procedure of Palamidessi and Bernardi, J. Org. Chem. 29, 2491 (1964), wherein methyl 2-amino-3-pyrazinylcarboxylate is allowed to react with chlorine in acetic acid to yield methyl 2-amino-5-chloro-3-pyrazinylcarboxylate. This ester is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-chloropyrazine, which is then heated in tetrahydronaphthalene and decarboxylated to yield the desired 2-amino-5-chloropyrazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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